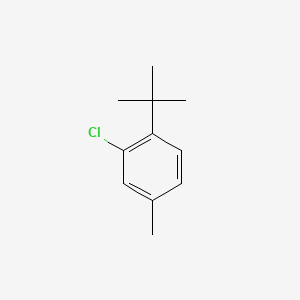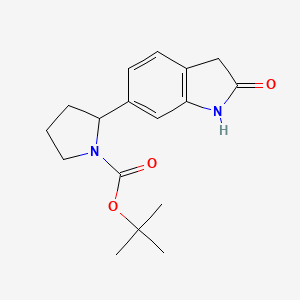
6-(1-t-Butoxycarbonylpyrrolidin-2-yl)oxindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-t-Butoxycarbonylpyrrolidin-2-yl)oxindole is a compound that belongs to the oxindole family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound features an oxindole core with a pyrrolidine ring substituted at the 6-position and a t-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it a valuable target for synthetic and medicinal chemists.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-t-Butoxycarbonylpyrrolidin-2-yl)oxindole typically involves the following steps:
-
Formation of the Oxindole Core: : The oxindole core can be synthesized through various methods, including cyclization reactions of ortho-substituted anilines with carbonyl compounds. One common method involves the use of pre-existing oxindole cores, which are functionalized to introduce the desired substituents .
-
Introduction of the Pyrrolidine Ring: : The pyrrolidine ring can be introduced through cyclization reactions involving suitable precursors. For example, the reaction of N-Boc-protected amino acids with oxindole derivatives can lead to the formation of the desired pyrrolidine-substituted oxindole .
-
Protection of the Nitrogen Atom: : The t-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom of the pyrrolidine ring. This is typically achieved using Boc anhydride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes that minimize the use of hazardous reagents and conditions. Transition metal-free methods and visible light-induced reactions have been explored to achieve high yields and purity .
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the oxindole core. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA) .
-
Reduction: : Reduction reactions can be performed on the oxindole core or the pyrrolidine ring. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents .
-
Substitution: : The compound can undergo substitution reactions, particularly at the nitrogen atom of the pyrrolidine ring. Reagents such as alkyl halides and acyl chlorides are used for these reactions .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxindole core can lead to the formation of oxindole N-oxides, while reduction can yield reduced oxindole derivatives .
科学研究应用
6-(1-t-Butoxycarbonylpyrrolidin-2-yl)oxindole has a wide range of applications in scientific research:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules, including spirocyclic oxindoles and other heterocyclic compounds .
-
Biology: : It serves as a probe for studying biological processes and interactions, particularly those involving protein-ligand interactions .
-
Medicine: : The compound has potential therapeutic applications, including as a precursor for the development of drugs targeting specific proteins and pathways .
-
Industry: : It is used in the development of new materials and catalysts for industrial processes .
作用机制
The mechanism of action of 6-(1-t-Butoxycarbonylpyrrolidin-2-yl)oxindole involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a PROTAC (proteolysis-targeting chimera) moiety, recruiting the CRL4DCAF11 E3 ubiquitin ligase complex for targeted protein degradation . This mechanism involves the formation of a ternary complex between the compound, the target protein, and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein .
相似化合物的比较
Similar Compounds
Spiroindole: Spiroindole compounds feature a spirocyclic structure fused to the indole core.
2-Oxindole: 2-Oxindole and its derivatives are closely related to the oxindole core of the compound.
Uniqueness
6-(1-t-Butoxycarbonylpyrrolidin-2-yl)oxindole is unique due to the presence of the t-butoxycarbonyl-protected pyrrolidine ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of more complex molecules and a useful tool in medicinal chemistry .
属性
CAS 编号 |
199328-36-4 |
|---|---|
分子式 |
C17H22N2O3 |
分子量 |
302.37 g/mol |
IUPAC 名称 |
tert-butyl 2-(2-oxo-1,3-dihydroindol-6-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)22-16(21)19-8-4-5-14(19)12-7-6-11-10-15(20)18-13(11)9-12/h6-7,9,14H,4-5,8,10H2,1-3H3,(H,18,20) |
InChI 键 |
SSVSXQGIAZXBIR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC3=C(CC(=O)N3)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate](/img/structure/B13982356.png)
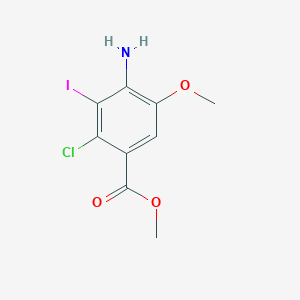
![3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B13982362.png)
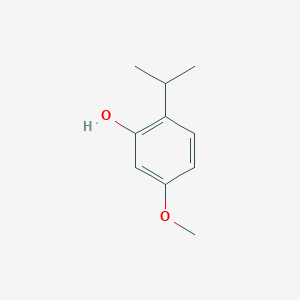
![Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-](/img/structure/B13982365.png)
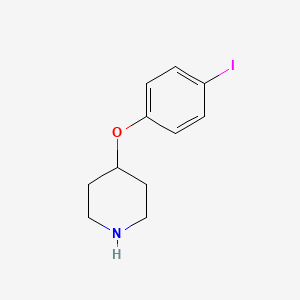
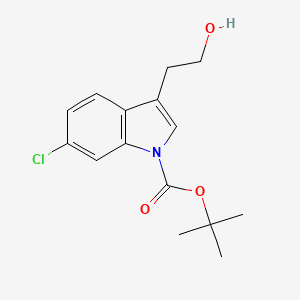
![(R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13982378.png)


